
Phosphine oxide, ethylbis(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, ethylbis(phenylmethyl)- is an organophosphorus compound characterized by the presence of a phosphine oxide functional group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphine oxide, ethylbis(phenylmethyl)- can be synthesized through several methods. One common approach involves the reaction of ethyl bis(bromomethyl)phosphinate with triethyl phosphite and trimethyl phosphite, resulting in bis(phosphonomethyl)phosphinate . This reaction typically proceeds under mild conditions and yields the desired product in good overall yield.
Industrial Production Methods
Industrial production of phosphine oxide, ethylbis(phenylmethyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine oxide, ethylbis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction of phosphine oxides to phosphines is a common reaction, often involving reagents like phenylsilane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Phenylsilane and other silanes are frequently used as reducing agents.
Substitution: Reagents like aryl halides and catalysts such as palladium or nickel are often employed.
Major Products Formed
The major products formed from these reactions include various phosphine derivatives, such as tertiary phosphines and phosphine oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphine oxide, ethylbis(phenylmethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which phosphine oxide, ethylbis(phenylmethyl)- exerts its effects involves interactions with molecular targets through its phosphine oxide functional group. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, its reactivity with various reagents allows it to participate in a wide range of chemical transformations .
Comparaison Avec Des Composés Similaires
Phosphine oxide, ethylbis(phenylmethyl)- can be compared with other similar compounds, such as:
Triphenylphosphine oxide: Known for its versatility in organic synthesis and catalysis.
Aminophosphine oxides: These compounds contain amino groups and are used in coordination chemistry and catalysis.
Phosphonates and phosphinates: These compounds are structurally related and have applications in medicinal chemistry and materials science.
Phosphine oxide, ethylbis(phenylmethyl)- stands out due to its unique combination of ethyl and phenylmethyl groups, which confer distinct reactivity and properties compared to other phosphine oxides.
Propriétés
Numéro CAS |
312932-74-4 |
|---|---|
Formule moléculaire |
C16H19OP |
Poids moléculaire |
258.29 g/mol |
Nom IUPAC |
[benzyl(ethyl)phosphoryl]methylbenzene |
InChI |
InChI=1S/C16H19OP/c1-2-18(17,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
Clé InChI |
SJSHFGPUDIRXNJ-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


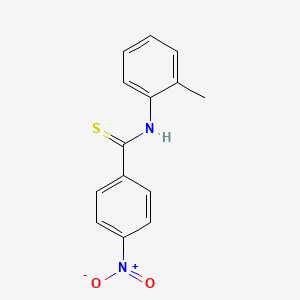

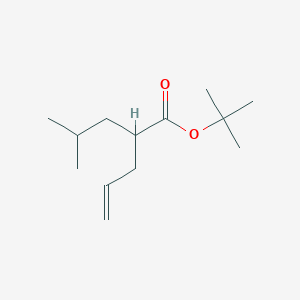
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
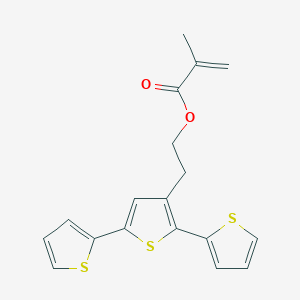
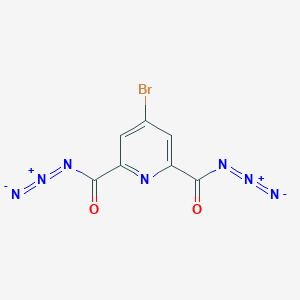
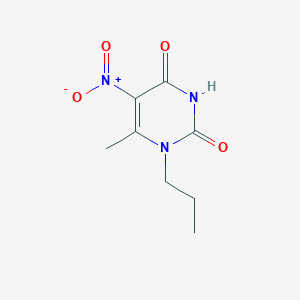
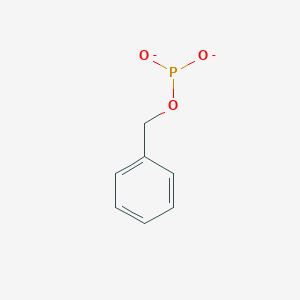
![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
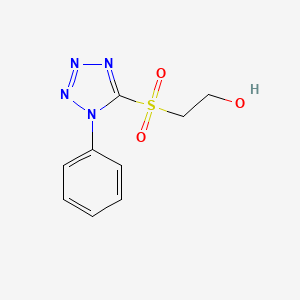
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14239635.png)
![N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14239636.png)

